molecular formula C16H13NO B1582140 4-(2-Naphthylamino)phenol CAS No. 93-45-8

4-(2-Naphthylamino)phenol

Cat. No. B1582140
CAS RN: 93-45-8
M. Wt: 235.28 g/mol
InChI Key: RACMGQBQYYWANW-UHFFFAOYSA-N
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Description

“4-(2-Naphthylamino)phenol” is a chemical compound with the molecular formula C16H13NO . It has an average mass of 235.281 Da and a monoisotopic mass of 235.099716 Da .


Synthesis Analysis

While specific synthesis methods for “4-(2-Naphthylamino)phenol” were not found, a general method for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .


Molecular Structure Analysis

The molecular structure of “4-(2-Naphthylamino)phenol” consists of a phenol group attached to a naphthalene ring via an amino group .


Chemical Reactions Analysis

Phenols, such as “4-(2-Naphthylamino)phenol”, do not behave as organic alcohols, but instead, they react as weak organic acids . They are incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .


Physical And Chemical Properties Analysis

“4-(2-Naphthylamino)phenol” has a density of 1.3±0.1 g/cm3, a boiling point of 424.4±20.0 °C at 760 mmHg, and a flash point of 173.1±12.4 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Environmental Remediation

  • Oxidative Coupling of Pesticide Intermediates : A study on the soil fungus Rhizoctonia praticola showed that an enzyme it produced could polymerize phenolic and naphtholic intermediates of various pesticides, which includes derivatives similar to 4-(2-Naphthylamino)phenol. This suggests potential applications in environmental remediation and pesticide degradation (Sjoblad & Bollag, 1977).

Chemical Synthesis

  • Synthesis of Enaminones : Research involving the reaction of specific hydroxy compounds with 1-naphthylamine (related to 4-(2-Naphthylamino)phenol) resulted in the formation of enaminones. This could have implications for chemical synthesis and pharmaceutical research (Brbot-Šaranović et al., 2001).

Biochemistry and Molecular Biology

  • Fluorescence Spectral Studies : An investigation into the interaction of fluorescent probes, including compounds structurally related to 4-(2-Naphthylamino)phenol, with Bovine Serum Albumin (BSA) was conducted. This research is significant for understanding protein interactions and could have applications in drug design and biological assays (Ghosh, Rathi & Arora, 2016).

Catalysis and Material Science

  • Ruthenium-Catalyzed Reactions : A study demonstrated the use of ruthenium-catalyzed aminomethylation and methylation of phenol derivatives, including naphthol (related to 4-(2-Naphthylamino)phenol), using methanol. This highlights potential applications in catalysis and material synthesis (Kim & Hong, 2017).

Electrochemistry

  • Voltammetric Analysis of Phenols : Research on ionic liquid-based extraction and voltammetric determination of phenols, including naphthols, highlights applications in analytical chemistry and environmental monitoring (Khachatryan et al., 2005).

Polymer Science

  • Synthesis and Characterization of Polymeric Iron(III) Complexes : A study involving Schiff base ligands, which included 4-(naphthalen-1-yliminomethyl)-phenol (structurally related to 4-(2-Naphthylamino)phenol), demonstrated applications in the synthesis of coordination polymer complexes. These have potential uses in material science and catalysis (Abbo et al., 2005).

Safety And Hazards

When heated to decomposition, “4-(2-Naphthylamino)phenol” emits toxic fumes . It may be sensitive to prolonged exposure to air and is insoluble in water .

properties

IUPAC Name

4-(naphthalen-2-ylamino)phenol
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InChI

InChI=1S/C16H13NO/c18-16-9-7-14(8-10-16)17-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,17-18H
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InChI Key

RACMGQBQYYWANW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)O
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Molecular Formula

C16H13NO
Record name 4-(2-NAPHTHYLAMINO)PHENOL
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DSSTOX Substance ID

DTXSID8025701
Record name 4-(2-Naphthylamino)phenol
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Molecular Weight

235.28 g/mol
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Physical Description

4-(2-naphthylamino)phenol is a purple solid. (NTP, 1992)
Record name 4-(2-NAPHTHYLAMINO)PHENOL
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 4-(2-NAPHTHYLAMINO)PHENOL
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Product Name

4-(2-Naphthylamino)phenol

CAS RN

93-45-8
Record name 4-(2-NAPHTHYLAMINO)PHENOL
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Record name 4-(2-Naphthalenylamino)phenol
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Synthesis routes and methods

Procedure details

A mixture of 1.00 g (6.94 mmol, Aldrich) of 2-naphthol, 1.01 g (9.26 mmol, Aldrich) of 4-aminophenol, and 5.2 g (50 mmol, Aldrich) of sodium bisulfite in 30 ml of H2O was refluxed for 36 hours. The reaction mixture was cooled, added to 50 ml of H2O and extracted with 50 ml of hot ethyl acetate. The organic layer was separated, washed with an additional 50 ml of H2O, dried (MgSO4) and concentrated in vacuo to give a solid. The crude solid was purified by flash chromatography (15×5.0 cm, 1:4 EtOAc/petroleum ether) followed by recrystallization (EtOAc/petroleum ether) to afford 1.15 g (71%) of title compound as pale purple flakes, m.p. 134°-135° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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